molecular formula C25H23N5O6S B14125717 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B14125717
M. Wt: 521.5 g/mol
InChI Key: MVNFCXCTQSISJH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzodioxole and pyrimidopyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidopyrimidine intermediates, followed by their coupling through a thioacetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors. Preclinical studies could explore its efficacy and safety in various disease models.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
  • This compound

Uniqueness

This compound’s uniqueness lies in its combination of benzodioxole and pyrimidopyrimidine moieties, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C25H23N5O6S

Molecular Weight

521.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N5O6S/c1-29-22-20(24(32)30(2)25(29)33)23(28-21(27-22)15-5-7-16(34-3)8-6-15)37-12-19(31)26-11-14-4-9-17-18(10-14)36-13-35-17/h4-10H,11-13H2,1-3H3,(H,26,31)

InChI Key

MVNFCXCTQSISJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C

Origin of Product

United States

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